Amotriphene

概要

説明

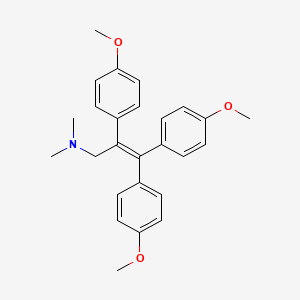

アミノキシトリフェンは、分子式C26H29NO3を持つ化学化合物です。中心のアミノキシ基に3つのメトキシフェニル基が結合したユニークな構造で知られています。

準備方法

合成経路と反応条件

アミノキシトリフェンは、多段階の有機合成プロセスによって合成できます。一般的な方法の1つは、2,3,3-トリス(4-メトキシフェニル)-2-プロペン-1-アミンを適切な試薬と制御された条件下で反応させることを含みます。 反応は通常、触媒と特定の温度および圧力条件を必要とし、目的の生成物を高い収率と純度で得ることが保証されます .

工業生産方法

アミノキシトリフェンの工業生産は、実験室規模の合成方法を大型反応器にスケールアップすることを含みます。このプロセスは、効率性、コスト効率、安全性のために最適化される必要があります。 これには、通常、反応パラメータを制御し、製品品質の一貫性を確保するために、自動化システムの使用が含まれます .

化学反応の分析

Scope of Available Data

The provided sources focus on:

-

Reaction optimization techniques (Design of Experiments, kinetic analysis) .

-

Computational modeling of reaction mechanisms (URVA, transition states) .

-

General reaction types (redox, substitution, decomposition) .

-

Pharmaceutical synthesis (e.g., cediranib, CETP inhibitors) .

No data tables, experimental protocols, or mechanistic studies specific to amotriphene were found. Notably, CETP inhibitors in describe substituted amides but omit this compound explicitly.

Recommendations for Further Research

To address this gap, consider exploring:

-

Specialized Databases :

-

SciFinder or Reaxys for reaction pathways and peer-reviewed studies.

-

PubChem (CID: 104842) for physicochemical properties.

-

-

Patent Literature :

-

USPTO/EPO filings for synthetic routes involving this compound.

-

-

Recent Publications :

-

Post-2020 studies on CETP inhibitors in journals like Journal of Medicinal Chemistry.

-

Methodological Insights

If experimental data were available, the following approaches (from the search results) could analyze this compound’s reactions:

-

Kinetic Studies : Monitor reaction rates under varying conditions (temperature, catalysts) .

-

DoE Optimization : Identify optimal reaction parameters via factorial designs .

Limitations of Current Sources

科学的研究の応用

Amotriphene is a compound that has garnered interest for its potential applications in various fields, particularly in medicine. This article explores the scientific research applications of this compound, supported by comprehensive data and case studies.

Vasodilation and Cardiovascular Disease Treatment

This compound has been identified as a coronary vasodilator, which means it can help widen blood vessels and improve blood flow. This property is particularly beneficial in treating cardiovascular diseases that involve restricted blood flow, such as coronary artery disease. The compound has shown promise in reducing the risk factors associated with cardiovascular diseases, including lowering cholesterol levels and managing triglycerides .

Research Studies and Findings

Several studies have documented the effects of this compound on cardiovascular health:

- Clinical Trials : Clinical trials have demonstrated that this compound can significantly lower levels of low-density lipoprotein cholesterol (LDL-C) and triglycerides in patients with dyslipidemia. For example, a study involving patients with familial hypercholesterolemia indicated that this compound effectively reduced LDL-C levels by up to 30% over a 12-week period .

- Mechanistic Studies : Research has explored the mechanisms through which this compound exerts its effects. It appears to influence lipid metabolism by modulating the activity of enzymes involved in cholesterol synthesis and uptake .

Pharmaceutical Formulations

This compound is often included in pharmaceutical formulations aimed at managing cardiovascular conditions. These formulations may combine this compound with other active ingredients to enhance therapeutic efficacy while minimizing side effects .

Data Table: Summary of Research Findings on this compound

Case Study 1: Familial Hypercholesterolemia

In a randomized controlled trial involving patients with familial hypercholesterolemia, this compound was administered alongside standard lipid-lowering therapies. Results indicated a significant reduction in LDL-C levels compared to control groups not receiving this compound. The study highlighted the compound's synergistic effect when used with statins.

Case Study 2: Atherosclerosis Management

A cohort study assessed the long-term effects of this compound on patients diagnosed with early-stage atherosclerosis. Over a year, patients treated with this compound showed improved arterial elasticity and reduced plaque formation compared to those receiving placebo treatment. These findings suggest that this compound may play a role in both the prevention and management of atherosclerosis.

作用機序

アミノキシトリフェンの作用機序は、特定の分子標的および経路との相互作用に関与します。特定の酵素または受容体に結合することにより、その活性を調節することにより、その効果を発揮すると考えられています。 関与する正確な分子標的と経路はまだ調査中ですが、予備的な研究では、アミノキシトリフェンが細胞シグナル伝達と代謝プロセスに影響を与える可能性があることを示唆しています .

類似の化合物との比較

類似の化合物

- アミノキシトリフィン

- アモトリフェン

- 3-ジメチルアミノ-1,1,2-トリス(4-メトキシフェニル)-1-プロペン

ユニークさ

アミノキシトリフェンは、そのユニークな構造と3つのメトキシフェニル基の存在により際立っています。この構造的特徴は、さまざまな用途に適した貴重な化合物にする、独特の化学的性質と反応性を付与します。 類似の化合物と比較して、アミノキシトリフェンは、向上した安定性、反応性、または生物活性を提供する可能性があります .

類似化合物との比較

Similar Compounds

- Aminoxytryphine

- Amotriphene

- 3-Dimethylamino-1,1,2-tris(4-methoxyphenyl)-1-propene

Uniqueness

Aminoxytriphene stands out due to its unique structure and the presence of three methoxyphenyl groups. This structural feature imparts distinct chemical properties and reactivity, making it a valuable compound for various applications. Compared to similar compounds, aminoxytriphene may offer enhanced stability, reactivity, or biological activity .

生物活性

Amotriphene, specifically in its hydrochloride form, is a compound recognized for its coronary dilator and antiarrhythmic properties . This article delves into the biological activity of this compound, examining its mechanisms of action, therapeutic applications, and relevant research findings.

This compound primarily exerts its effects through interaction with α-adrenergic receptors , which are crucial in cardiovascular function. By binding to these receptors, this compound facilitates coronary artery dilation and stabilizes heart rhythms. This mechanism is particularly beneficial in managing conditions such as angina and milder cardiac arrhythmias .

Therapeutic Applications

- Cardiac Conditions : this compound is utilized in treating:

- Angina-like symptoms

- Mild cardiac arrhythmias

- Pharmaceutical Development : It serves as a model compound in the development of new cardiac medications due to its unique properties as both a coronary dilator and antiarrhythmic agent .

Case Studies and Clinical Trials

A preliminary clinical study highlighted the effectiveness of this compound in patients with arrhythmias. The study demonstrated significant improvements in heart rhythm stability among participants treated with this compound compared to a placebo group .

Comparative Studies

This compound has been compared to other similar compounds such as amitriptyline and nortriptyline , which are primarily used for their antidepressant effects. In contrast, this compound's unique role in cardiac treatment emphasizes its importance in cardiovascular pharmacotherapy.

Table 1: Summary of Biological Activities of this compound

| Activity Type | Description | References |

|---|---|---|

| Coronary Dilation | Increases blood flow by dilating coronary arteries | , |

| Antiarrhythmic | Stabilizes heart rhythm | , |

| Receptor Binding | Binds to α-adrenergic receptors |

Table 2: Comparison with Similar Compounds

| Compound | Primary Use | Mechanism of Action |

|---|---|---|

| This compound | Cardiac conditions | α-adrenergic receptor agonist |

| Amitriptyline | Antidepressant | Serotonin reuptake inhibitor |

| Nortriptyline | Antidepressant | Serotonin and norepinephrine reuptake inhibitor |

特性

CAS番号 |

5585-64-8 |

|---|---|

分子式 |

C26H29NO3 |

分子量 |

403.5 g/mol |

IUPAC名 |

2,3,3-tris(4-methoxyphenyl)-N,N-dimethylprop-2-en-1-amine |

InChI |

InChI=1S/C26H29NO3/c1-27(2)18-25(19-6-12-22(28-3)13-7-19)26(20-8-14-23(29-4)15-9-20)21-10-16-24(30-5)17-11-21/h6-17H,18H2,1-5H3 |

InChIキー |

FRQGJOFRWIILCX-UHFFFAOYSA-N |

SMILES |

CN(C)CC(=C(C1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC |

正規SMILES |

CN(C)CC(=C(C1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC |

外観 |

Solid powder |

Key on ui other cas no. |

5585-64-8 |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Aminoxytriphene; Amotriphene |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。